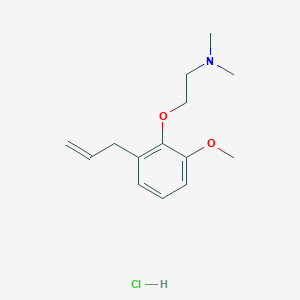
1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine, also known as ACPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. ACPMP is a pyrrolidine derivative that has a unique molecular structure, which makes it a valuable tool for investigating various biological processes. In
作用機序
The mechanism of action of 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and other cellular processes. 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine has also been shown to modulate the activity of various ion channels, such as the NMDA receptor, which is involved in neuronal signaling.
Biochemical and Physiological Effects:
1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2 and other enzymes involved in inflammation. 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. In addition, 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine has been shown to have neuroprotective effects by modulating the activity of various ion channels and receptors involved in neuronal signaling.
実験室実験の利点と制限
1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine has several advantages as a tool for scientific research. Its unique molecular structure makes it a valuable tool for investigating various biological processes. 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, there are also some limitations to using 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine in lab experiments. For example, 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine can be toxic at high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine. One area of interest is the development of new synthetic methods for 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine, which could provide insights into its potential therapeutic applications. Additionally, there is a need for further studies on the biochemical and physiological effects of 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine, particularly in the context of various disease states. Overall, 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine is a promising tool for scientific research that has the potential to contribute to a better understanding of various biological processes.
合成法
1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 1-adamantylamine with 4-methoxybenzaldehyde to form an intermediate product. This intermediate is then treated with acetic anhydride and acetic acid to form the final product, 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine. The synthesis of 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. 1-(1-adamantylcarbonyl)-2-(4-methoxyphenyl)pyrrolidine has also been used as a tool for investigating various biological processes, such as protein-protein interactions and enzyme activity. Its unique molecular structure makes it a valuable tool for studying the structure-function relationships of proteins and other biomolecules.
特性
IUPAC Name |
1-adamantyl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-25-19-6-4-18(5-7-19)20-3-2-8-23(20)21(24)22-12-15-9-16(13-22)11-17(10-15)14-22/h4-7,15-17,20H,2-3,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSIGGDHBDKHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine](/img/structure/B6006583.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B6006587.png)
![(2E)-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyridinyl)acrylamide](/img/structure/B6006591.png)
![N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6006598.png)
![1-(3-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}propyl)-2-pyrrolidinone](/img/structure/B6006599.png)
![2,4-dichloro-N-{2-[5-mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6006619.png)


![N,2,3-trimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-quinoxalinecarboxamide](/img/structure/B6006630.png)
![ethyl 5-(3-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6006637.png)
![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6006644.png)
![2,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B6006646.png)
![2-(3-phenylpropyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B6006648.png)
